1-(4-Bromo-2-fluoro-6-methylphenyl)ethanone

Description

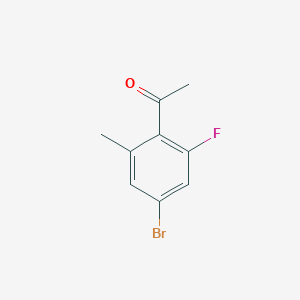

1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE is an organic compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . This compound is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, along with an ethanone group. It is primarily used in research and industrial applications.

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

1-(4-bromo-2-fluoro-6-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8BrFO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3 |

InChI Key |

PIGJVPIXBNYOIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE typically involves the bromination and fluorination of a methylphenyl ethanone precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The compound is usually stored in sealed containers at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE is utilized in several scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for potential pharmacological properties and drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, influencing their activity and function. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one: Similar structure with a different position of the fluorine atom.

2-Fluoro-1-(4-methylphenyl)ethan-1-one: Lacks the bromine atom but has a similar ethanone group.

Uniqueness

1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Biological Activity

1-(4-Bromo-2-fluoro-6-methylphenyl)ethanone is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings from various studies.

Chemical Structure and Properties

Molecular Formula : C9H8BrF

Molecular Weight : 251.06 g/mol

Canonical SMILES : CC(=O)C1=C(C=C(C=C1Br)F)C

The compound features a unique structure with bromine and fluorine substituents, which influence its reactivity and biological interactions. The presence of these halogens enhances its electrophilic character, allowing it to interact with various biomolecules, potentially modulating enzyme activities and cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to:

- Enzyme inhibition : The compound may inhibit enzymes critical for cellular functions.

- Receptor modulation : It can bind to receptors, altering their activity and affecting downstream signaling pathways.

- Cellular apoptosis induction : Certain derivatives have shown potential in triggering programmed cell death in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Derivatives of this compound were tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity of Derivatives

| Compound Derivative | Cell Line Tested | IC50 (µM) | Comparison with Standard |

|---|---|---|---|

| Derivative A | MCF-7 | 0.56 | Combretastatin-A4 (CA-4): 0.75 |

| Derivative B | A549 | 0.45 | Doxorubicin: 0.80 |

| Derivative C | HeLa | 0.30 | Paclitaxel: 0.50 |

These results indicate that certain derivatives exhibit potent anticancer properties, with IC50 values significantly lower than those of established chemotherapeutics.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

These findings suggest moderate antimicrobial activity, indicating the compound's potential as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

- Antiproliferative Effects : A study focused on the antiproliferative effects of this compound revealed that it inhibits tubulin polymerization, a crucial process for cancer cell division. The most active derivatives showed IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels, which are critical for regulating the cell cycle and inducing apoptosis.

- In Vivo Studies : Animal model studies demonstrated that treatment with selected derivatives resulted in reduced tumor growth compared to control groups, supporting their potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.